An In-depth Technical Guide to the Chemical Properties and Stability of Aniline-4-¹³C
An In-depth Technical Guide to the Chemical Properties and Stability of Aniline-4-¹³C
Introduction: The Significance of Positional Isotopic Labeling
In the fields of pharmaceutical development, metabolomics, and environmental analysis, the precise tracking of molecules through complex biological and chemical systems is paramount. Stable isotope labeling, the practice of replacing an atom in a molecule with one of its non-radioactive isotopes (e.g., replacing ¹²C with ¹³C), provides an elegant and powerful tool for this purpose.[1][2][3] Aniline-4-¹³C, a derivative of the foundational industrial chemical aniline, is a prime example of a strategically labeled compound.
This guide provides an in-depth examination of the chemical properties and stability of Aniline-4-¹³C. The defining feature of this molecule is the substitution of the common ¹²C isotope with a ¹³C isotope specifically at the para (4-position) of the benzene ring. This positional labeling endows the molecule with a distinct mass signature (M+1) without significantly altering its chemical reactivity, making it an ideal internal standard for mass spectrometry-based quantification and a valuable tracer in mechanistic studies.[4][5][6][7] We will explore the physicochemical characteristics, spectroscopic signature, stability profile under various stressors, and provide validated protocols for its handling and analysis.
Part 1: Core Physicochemical and Spectroscopic Properties
The introduction of a single neutron into the carbon-4 position has subtle but important consequences for the molecule's physical and analytical characteristics. Chemically, its behavior mirrors that of unlabeled aniline due to the identical valence electron configuration.[1]
Physicochemical Data
The fundamental properties of Aniline-4-¹³C are nearly identical to those of its unlabeled counterpart, with a minor increase in density and molecular weight directly attributable to the heavier isotope.[4]
| Property | Value for Aniline-4-¹³C | Value for Unlabeled Aniline | Causality of Difference |
| Molecular Formula | ¹³CC₅H₇N | C₆H₇N | Isotopic Substitution |
| Molecular Weight | 94.12 g/mol (approx.) | 93.13 g/mol [8] | Presence of one ¹³C isotope |
| Appearance | Colorless to yellowish oily liquid[8] | Colorless to yellowish oily liquid[8] | No significant impact |
| Melting Point | -6 °C[4][8] | -6 °C[8] | Negligible isotopic effect |
| Boiling Point | 184 °C[4][8] | 184 °C[8] | Negligible isotopic effect |
| Density | ~1.033 g/mL at 25 °C[4] | ~1.022 g/mL at 20 °C[8] | Increased mass of ¹³C |
| Solubility in Water | Moderately soluble[8][9] | Moderately soluble[8][9] | No significant impact |
| pKa (of conjugate acid) | ~4.6 at 25 °C[8] | 4.6 at 25 °C[8] | No significant impact |
Note: The molecular weight of Aniline-4-¹³C is calculated based on the 99 atom % ¹³C purity.[4]
The Spectroscopic Signature: A Definitive Identification
The true value of Aniline-4-¹³C is revealed in its spectroscopic profile, which provides the means for its unambiguous detection and differentiation from its unlabeled analogue.
-
Mass Spectrometry (MS): The most critical feature is the M+1 mass shift. In a mass spectrum, Aniline-4-¹³C will present a molecular ion peak one mass unit higher than that of unlabeled aniline. This predictable shift is the cornerstone of its use as an internal standard in quantitative LC-MS assays, allowing for precise correction of matrix effects and ionization variability.[4][7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides definitive proof of the label's position. While unlabeled aniline shows four signals in the aromatic region, Aniline-4-¹³C will exhibit a significantly enhanced signal for the C-4 carbon. Furthermore, the characteristic one-bond and multi-bond carbon-proton coupling constants (J-coupling) involving the C-4 position will be altered, providing a rich source of structural information. The chemical shifts for aniline in a deuterated solvent like CDCl₃ are approximately δ 146.6 (C1), 129.3 (C3/C5), 118.4 (C4), and 115.1 (C2/C6) ppm.[10] For Aniline-4-¹³C, the intensity of the C4 peak at ~118.4 ppm will be dramatically increased.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be very similar to unlabeled aniline. However, the proton attached to the ¹³C at the 4-position will appear as a doublet due to one-bond coupling with the ¹³C nucleus, a key diagnostic feature.
Figure 1: Molecular structure of Aniline-4-¹³C.
Part 2: Chemical Stability and Degradation Profile
Understanding the stability of Aniline-4-¹³C is critical for its proper storage, handling, and application in experimental settings. Its stability profile is governed by the inherent reactivity of the aniline moiety.
Oxidative and Light Sensitivity
The most significant stability concern for aniline and its isotopically labeled forms is its susceptibility to oxidation, which is accelerated by exposure to air (oxygen) and light.[8][9]
-
Mechanism of Degradation: The electron-rich nature of the aromatic ring and the lone pair of electrons on the amino group make aniline highly prone to oxidation.[11] The process typically initiates with the formation of radical intermediates, leading to a cascade of reactions that produce colored impurities such as nitrobenzene, azoxybenzene, and ultimately, complex polymeric materials known as aniline black.[12][13][14] This degradation is visibly apparent as the initially colorless or pale yellow liquid darkens to brown or black over time.[8][9]
-
Isotopic Effect: The kinetic isotope effect (KIE) for ¹³C substitution at a non-reacting site is generally negligible. Therefore, Aniline-4-¹³C is expected to exhibit the same rate and pathway of oxidative degradation as unlabeled aniline.
-
Self-Validation Insight: A darkening in color is a direct and reliable indicator of product degradation. Any solution exhibiting a significant brown or black coloration should be considered compromised and discarded.
Caption: Generalized oxidative degradation pathway for aniline.
Thermal and pH Stability
-
Thermal Decomposition: Aniline is stable up to its boiling point but will decompose at temperatures above 190°C, producing toxic fumes including nitrogen oxides and carbon monoxide.[9] Standard laboratory conditions do not pose a risk of thermal decomposition.
-
pH Considerations: Aniline is a weak base (pKb ≈ 9.4) and will form the anilinium hydrochloride salt in acidic conditions.[8][15] This salt is generally more stable against oxidation than the free base. Therefore, for aqueous solutions, buffering at a slightly acidic pH can enhance stability. However, strong acids and bases should be avoided as they can catalyze vigorous reactions.[9]
Recommended Storage and Handling
Based on its stability profile, the following protocols are essential to maintain the integrity of Aniline-4-¹³C:
-
Storage: Store at 2-8°C in a tightly sealed, amber glass vial to protect from light and air.[4]
-
Inert Atmosphere: For long-term storage or for preparing stock solutions, the vial should be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
Solvent Choice: For stock solutions, use de-gassed, high-purity solvents. Acetonitrile or methanol are common choices for chromatographic applications.
-
Handling: Prepare solutions fresh whenever possible. Avoid prolonged exposure of solutions to ambient light and air.
Part 3: Field-Proven Experimental Protocols
The following protocols represent self-validating systems for the reliable use of Aniline-4-¹³C in a research setting.
Protocol: Quantitative Analysis by LC-MS/MS using Aniline-4-¹³C as an Internal Standard
This protocol describes the use of Aniline-4-¹³C to quantify unlabeled aniline in a sample matrix (e.g., water or plasma).
-
Causality: The core principle is that the stable isotope-labeled internal standard (SIL-IS) behaves identically to the analyte during sample preparation, chromatography, and ionization.[7][16] Any loss or variation affecting the analyte will equally affect the SIL-IS. The ratio of the analyte signal to the SIL-IS signal is therefore a highly robust measure of concentration.
Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of Aniline-4-¹³C (e.g., 1 mg/mL) in methanol.
-
Prepare a working internal standard (IS) solution by diluting the stock to a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Prepare a calibration curve by spiking known concentrations of unlabeled aniline into a blank matrix.
-
-
Sample Preparation:
-
To 100 µL of sample (or calibrator/QC), add 10 µL of the working IS solution.
-
Add 200 µL of acetonitrile to precipitate proteins (if using plasma). Vortex and centrifuge.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute aniline (e.g., 5-95% B over 5 minutes).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Transitions (MRM):
-
Aniline (Analyte): Q1: 94.1 -> Q3: 77.1 (loss of NH₃)
-
Aniline-4-¹³C (IS): Q1: 95.1 -> Q3: 78.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.
-
Determine the concentration of unknown samples from the calibration curve.
-
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
Aniline-4-¹³C is a high-fidelity analytical tool whose value lies in its chemical predictability and distinct mass signature. While its chemical reactivity and stability profile are functionally identical to native aniline—demanding careful handling to prevent oxidative degradation—its isotopic label provides an indispensable advantage for quantitative analysis and tracer studies. By understanding its core properties and adhering to validated protocols for its use, researchers in drug development and environmental science can achieve a high degree of accuracy and precision in their investigations.
References
-
Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022, June 30). Aniline (benzenamine). [Link]
-
Zhang, L., et al. (1993). 13C n.m.r, characterization of soluble polyaniline. Polymer, 34(14), 3137-3140. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Aniline hydrochloride. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Global Safety Management, Inc. (2015, March 19). Safety Data Sheet - Aniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link]
-
Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]
-
Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Food & Microbial Science Research, 7(5), 209-210. [Link]
-
ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Wikipedia. Aniline. [Link]
-
Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 123-129. [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Carl ROTH. Safety Data Sheet: Aniline. [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Kang, P., et al. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1719-1729. [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]
-
Zhang, F., et al. (2022). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Journal of Histochemistry & Cytochemistry, 70(5), 339-350. [Link]
-
Gawinecki, R., et al. (2002). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 637-646. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Wang, T., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 9(12), 4648-4659. [Link]
-
ResearchGate. (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed.... [Link]
-
ACS Omega. (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy Aniline-4- 13 C 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. moravek.com [moravek.com]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Aniline - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. pubs.acs.org [pubs.acs.org]
